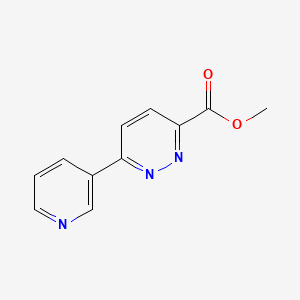
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diethyl oxalate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler analog with similar pharmacological properties.
Pyridazinone: A derivative with additional oxygen functionality, often used in medicinal chemistry.
Pyridine: A related heterocycle with a wide range of applications in chemistry and biology.
Uniqueness
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate is unique due to its fused ring structure, which imparts distinct physicochemical properties and biological activities. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
methyl 6-pyridin-3-ylpyridazine-3-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)10-5-4-9(13-14-10)8-3-2-6-12-7-8/h2-7H,1H3 |
Clé InChI |
XOBAGSBSHTXHDH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN=C(C=C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


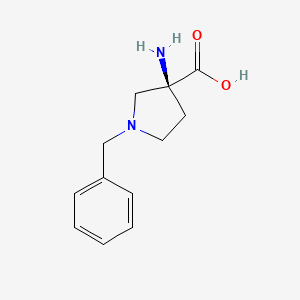
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
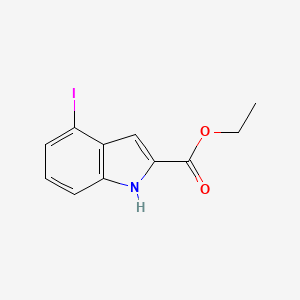

![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)

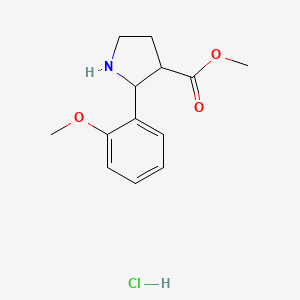
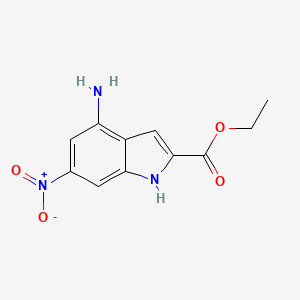
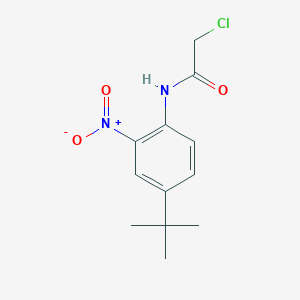
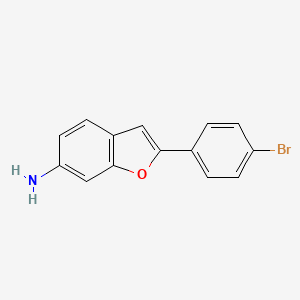
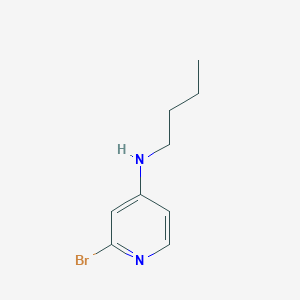
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)

